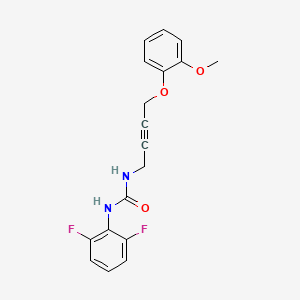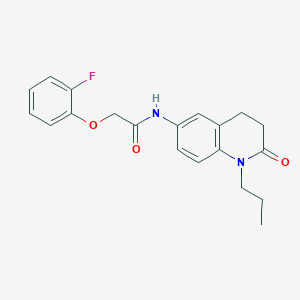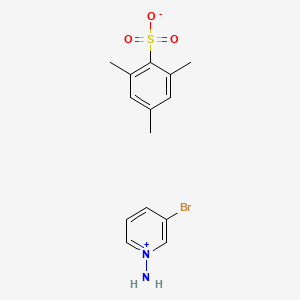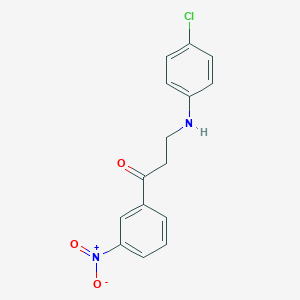![molecular formula C20H25NO3 B2610586 3-hydroxy-5,5-dimethyl-6-(3-methylphenyl)-2-[(1E)-1-[(prop-2-en-1-yloxy)imino]ethyl]cyclohex-2-en-1-one CAS No. 866152-35-4](/img/structure/B2610586.png)
3-hydroxy-5,5-dimethyl-6-(3-methylphenyl)-2-[(1E)-1-[(prop-2-en-1-yloxy)imino]ethyl]cyclohex-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-hydroxy-5,5-dimethyl-6-(3-methylphenyl)-2-[(1E)-1-[(prop-2-en-1-yloxy)imino]ethyl]cyclohex-2-en-1-one is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a cyclohexenone core with multiple substituents, including hydroxy, methyl, and phenyl groups, as well as an imino and allyloxy functional group.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological pathways and interactions.
Medicine: Potential therapeutic applications due to its unique structure and functional groups.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-hydroxy-5,5-dimethyl-6-(3-methylphenyl)-2-[(1E)-1-[(prop-2-en-1-yloxy)imino]ethyl]cyclohex-2-en-1-one can be achieved through multi-step organic synthesis. The key steps typically involve:
- Formation of the cyclohexenone core through aldol condensation.
- Introduction of the hydroxy group via hydroxylation reactions.
- Addition of the methyl and phenyl groups through Friedel-Crafts alkylation.
- Formation of the imino group through condensation reactions with appropriate amines.
- Introduction of the allyloxy group via etherification reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic routes for large-scale production, ensuring high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The hydroxy group can undergo oxidation to form a ketone or aldehyde.
Reduction: The imino group can be reduced to an amine.
Substitution: The allyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: Reagents such as LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride).
Substitution: Reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives.
Mécanisme D'action
The mechanism of action of this compound would depend on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-hydroxy-5,5-dimethyl-6-phenylcyclohex-2-en-1-one
- 3-hydroxy-5,5-dimethyl-6-(4-methylphenyl)cyclohex-2-en-1-one
- 3-hydroxy-5,5-dimethyl-6-(3-methylphenyl)-2-[(1E)-1-[(methoxy)imino]ethyl]cyclohex-2-en-1-one
Uniqueness
The unique combination of functional groups in 3-hydroxy-5,5-dimethyl-6-(3-methylphenyl)-2-[(1E)-1-[(prop-2-en-1-yloxy)imino]ethyl]cyclohex-2-en-1-one, such as the allyloxy and imino groups, distinguishes it from similar compounds. These groups may confer unique reactivity and biological activity, making it a valuable compound for research and development.
Propriétés
IUPAC Name |
3-hydroxy-5,5-dimethyl-4-(3-methylphenyl)-2-[(E)-C-methyl-N-prop-2-enoxycarbonimidoyl]cyclohex-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO3/c1-6-10-24-21-14(3)17-16(22)12-20(4,5)18(19(17)23)15-9-7-8-13(2)11-15/h6-9,11,18,23H,1,10,12H2,2-5H3/b21-14+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKGUSJOXEDZVGS-KGENOOAVSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2C(=C(C(=O)CC2(C)C)C(=NOCC=C)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)C2C(=C(C(=O)CC2(C)C)/C(=N/OCC=C)/C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(4-fluorophenyl)sulfanyl]-N-[2-(oxan-4-ylsulfanyl)ethyl]acetamide](/img/structure/B2610506.png)
![1-allyl-1H-indole-2,3-dione 3-{N-[2,6-dichloro-4-(trifluoromethyl)phenyl]hydrazone}](/img/structure/B2610507.png)
![methyl 2-[(2Z)-6-chloro-2-{[4-(pyrrolidine-1-sulfonyl)benzoyl]imino}-2,3-dihydro-1,3-benzothiazol-3-yl]acetate](/img/structure/B2610509.png)

![3-[(4-Carboxyphenyl)sulfamoyl]benzoic acid](/img/structure/B2610513.png)

![3-(4-Methylphenyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B2610517.png)
![2-((3-butyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(3-ethylphenyl)acetamide](/img/structure/B2610519.png)

![METHYL 2-[(3-BROMOADAMANTAN-1-YL)FORMAMIDO]PROPANOATE](/img/structure/B2610523.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-({5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl}sulfanyl)acetamide](/img/structure/B2610525.png)
![1-(4-(((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)sulfonyl)phenyl)ethanone](/img/structure/B2610526.png)
